molecular formula C17H21N5O2S B2631564 N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235352-05-2

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2631564
CAS RN: 1235352-05-2
M. Wt: 359.45
InChI Key: LGFYRNVPKAZGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as NPTX-2002, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood. However, it is believed to act on multiple pathways involved in the pathogenesis of various disease conditions. It has been shown to modulate the activity of various enzymes and signaling pathways, resulting in its neuroprotective, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory conditions. Furthermore, it has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe compound to use in various in vitro and in vivo experiments. However, one of the limitations of using N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and to identify potential drug targets. Furthermore, the development of more soluble forms of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide could facilitate its administration in various experiments.
Conclusion
In conclusion, N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, or N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a novel compound that has potential therapeutic applications in various disease conditions. Its neuroprotective, anti-inflammatory, and anti-tumor effects make it a promising drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include pyrimidine, piperidine, thiophene, and oxalyl chloride. The reaction involves the formation of an amide bond between the piperidine and thiophene moieties, followed by the addition of the pyrimidine group to the piperidine moiety. The final step involves the addition of the oxalyl chloride group to the thiophene moiety to form N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.

Scientific Research Applications

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYRNVPKAZGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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